Rel-(3R,4R)-4-phenylpiperidin-3-ol
Description
Rel-(3R,4R)-4-phenylpiperidin-3-ol is a chiral piperidine derivative characterized by a phenyl substituent at the 4-position and a hydroxyl group at the 3-position of the piperidine ring. Its molecular formula is C₁₁H₁₅NO, with a molecular weight of 177.24 g/mol and a trans-configuration at the stereogenic centers . This compound is also referred to by synonyms such as trans-3-Piperidinol, 4-phenyl- and rac-(3R,4R)-4-phenylpiperidin-3-ol. Its structural simplicity and stereochemical features make it a valuable scaffold in medicinal chemistry, particularly for probing stereospecific interactions in drug design.
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(3R,4R)-4-phenylpiperidin-3-ol |
InChI |
InChI=1S/C11H15NO/c13-11-8-12-7-6-10(11)9-4-2-1-3-5-9/h1-5,10-13H,6-8H2/t10-,11+/m1/s1 |
InChI Key |
KPIUNMRQJGMTGZ-MNOVXSKESA-N |
Isomeric SMILES |
C1CNC[C@@H]([C@H]1C2=CC=CC=C2)O |
Canonical SMILES |
C1CNCC(C1C2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Intramolecular Cyclization of 1,5-Diamine Precursors
A foundational approach involves the cyclization of 1,5-diamine derivatives to construct the piperidine ring. For example, β-diketoesters can serve as starting materials, reacting with substituted hydrazines to form pyrazole intermediates. Subsequent hydrolysis and coupling with 4-piperidone under acidic conditions yield piperidine frameworks.
Key Reaction Steps :
-
Pyrazole Formation : β-Diketoester reacts with 4-fluorophenyl hydrazine in ethanol/acetic acid under reflux to form pyrazole carboxylic acid ethyl ester.
-
Hydrolysis : The ester undergoes saponification with lithium hydroxide in tetrahydrofuran (THF)/methanol/water, yielding carboxylic acid.
-
Acid Chloride Formation : Treatment with oxalyl chloride and dimethylformamide (DMF) generates the acid chloride, which couples with 4-piperidone in dichloromethane (DCM) to form the piperidine ring.
Optimization Insights :
-
Yield improves with controlled stoichiometry (1:1.2 molar ratio of acid to 4-piperidone).
-
Solvent polarity (e.g., DCM vs. THF) influences reaction rate and byproduct formation.
Stereoselective Reduction Strategies
Chiral Catalytic Hydrogenation
Asymmetric hydrogenation of ketone precursors using chiral catalysts ensures stereochemical fidelity. For instance, (Z)-4-phenylpiperidin-3-one undergoes hydrogenation with a ruthenium-BINAP complex, achieving >95% enantiomeric excess (ee) for the (3R,4R) configuration.
Reaction Conditions :
-
Catalyst : RuCl₂[(R)-BINAP]
-
Pressure : 50 bar H₂
-
Temperature : 50°C
-
Solvent : Methanol
Outcome :
-
Yield : 82–88%
-
Stereoselectivity : 97:3 (3R,4R):(3S,4S).
Enzymatic Reduction
Biocatalytic methods using ketoreductases offer an eco-friendly alternative. A study demonstrated the reduction of 4-phenylpiperidin-3-one using Lactobacillus kefir NADPH-dependent reductase, achieving 99% ee for the (3R,4R) isomer.
Advantages :
-
Mild conditions (pH 7.0, 30°C).
-
Avoids toxic metal catalysts.
Resolution of Racemic Mixtures
Diastereomeric Salt Formation
Racemic 4-phenylpiperidin-3-ol reacts with chiral resolving agents (e.g., dibenzoyl-D-tartaric acid) to form diastereomeric salts. Differential crystallization in ethanol/water isolates the (3R,4R) enantiomer.
Typical Protocol :
-
Mix racemic compound with resolving agent (1:1 molar ratio).
-
Crystallize at −20°C for 48 hours.
-
Filter and recrystallize in ethanol.
Performance Metrics :
-
Recovery : 35–40%
-
Purity : >99% ee.
Chiral Chromatography
Preparative HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns resolves racemic mixtures. Mobile phases of hexane/isopropanol (90:10) achieve baseline separation.
Industrial-Scale Production
Continuous Flow Synthesis
Modern facilities employ flow reactors to enhance scalability. A representative process involves:
-
Continuous Cyclization : 1,5-Diamine precursor reacts in a microreactor (residence time: 10 min, 100°C).
-
In-Line Purification : Scavenger resins remove unreacted starting materials.
-
Catalytic Hydrogenation : Fixed-bed reactor with Pd/C catalyst under 30 bar H₂.
Advantages :
-
30% higher throughput vs. batch processes.
-
Reduced solvent waste.
Analytical Validation
Spectroscopic Characterization
Crystallographic Data
Single-crystal X-ray diffraction confirms the (3R,4R) configuration with bond angles of 109.5° for the piperidine ring.
Chemical Reactions Analysis
Types of Reactions
Rel-(3R,4R)-4-phenylpiperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the phenyl ring.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve reagents such as thionyl chloride or phosphorus tribromide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-phenylpiperidin-3-one, while reduction can produce 4-phenylpiperidine .
Scientific Research Applications
Scientific Research Applications
Rel-(3R,4R)-4-phenylpiperidin-3-ol has several notable applications in scientific research:
Medicinal Chemistry
The compound is investigated for its potential therapeutic effects, particularly in developing drugs targeting neurological disorders. Its structural features allow it to interact with various receptors and enzymes, making it a candidate for drug design .
Research has shown that this compound exhibits interactions with neurotransmitter transporters. For instance, studies indicate that derivatives of this compound can inhibit dopamine and norepinephrine transporters, suggesting potential applications in treating mood disorders and attention deficit hyperactivity disorder (ADHD) .
Synthesis of Bioactive Molecules
As a chiral building block, it plays a crucial role in synthesizing complex organic molecules. Its ability to serve as an intermediate allows chemists to create diverse compounds with specific biological activities .
Case Studies and Research Findings
Several studies have documented the biological evaluation of this compound and its derivatives:
-
Dopamine Transporter Affinity:
A study demonstrated that certain derivatives exhibit high affinity for the dopamine transporter, indicating potential use in treating disorders like depression and schizophrenia . -
Antiproliferative Properties:
Research has shown that compounds related to this compound can inhibit the growth of cancer cells. For instance, modifications to the piperidine structure have led to enhanced antiproliferative effects against various cancer cell lines .
Mechanism of Action
The mechanism of action of Rel-(3R,4R)-4-phenylpiperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor or modulator of certain enzymes involved in metabolic pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl methanol
- Structure : Features a fluorophenyl group at position 4 and a hydroxymethyl (-CH₂OH) group at position 3.
- Key Differences: The hydroxymethyl group increases hydrophilicity compared to the hydroxyl group in the target compound.
(3R,4R)-rel-4-Fluoropiperidin-3-ol
- Structure : Replaces the phenyl group with fluorine at position 4.
- Molecular Formula: C₅H₁₀FNO; molecular weight 119.13 g/mol.
- Physicochemical Properties : Lower molecular weight and reduced steric bulk compared to the phenyl analog. The fluorine atom increases polarity, as evidenced by its storage requirements (2–8°C under inert atmosphere) .
- Safety : Classified with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
Tetrahydroisoquinoline Derivatives
rel-(3R,4R)-3-(1H-Indol-3-yl)-N-isopropyl Tetrahydroisoquinoline-4-carboxamide (4a)
- Structure: Contains a tetrahydroisoquinoline core with an indole moiety and carboxamide group.
- Molecular Formula : C₂₇H₃₄N₄O₃ (~486.6 g/mol).
- Biological Activity : Demonstrated preliminary anti-coronavirus activity in vitro, highlighting the role of bulky substituents in targeting viral proteases .
- Comparison: The fused tetrahydroisoquinoline ring increases rigidity and molecular weight, likely reducing membrane permeability compared to the flexible piperidine scaffold of the target compound .
Amino and Hydroxymethyl-Substituted Piperidines
Crystalline (3R,4R)-4-Amino-piperidin-3-ol Derivatives
- Structure: Features an amino group at position 4 instead of phenyl.
- Application : Used in pharmaceutical compositions for cancer treatment, with crystalline forms enhancing stability and bioavailability .
Trimethoxyphenyl-Substituted Piperidinols
1-Methyl-4-(2,4,6-trimethoxyphenyl)-3-piperidinol
- Structure : Substituted with a trimethoxyphenyl group at position 4.
- Molecular Formula: C₁₅H₂₃NO₄ (281.35 g/mol).
- Synthesis : Prepared via reductive amination (70% yield), demonstrating the feasibility of introducing complex aryl groups on piperidine .
- Comparison : Methoxy groups enhance lipophilicity (LogP ~4.2) compared to the target compound’s phenyl group (LogP ~1–2 estimated) .
Hydrochloride Salts of Fluoropiperidinols
3-Fluoropiperidin-4-ol Hydrochloride
- Structure : Piperidine ring with fluorine at position 3 and hydroxyl at 4, as a hydrochloride salt.
- Molecular Formula: C₅H₁₀FNO·HCl.
- Properties : The hydrochloride salt improves aqueous solubility and crystallinity, advantageous for formulation .
Q & A
Q. What methodologies assess the compound’s interaction with biological targets (e.g., opioid receptors)?
- Methodological Answer : Conduct radioligand binding assays (³H-naloxone displacement) to determine Ki values. Use molecular docking (AutoDock Vina) to model binding poses in μ-opioid receptor crystal structures (PDB: 4DKL). Validate functional activity via cAMP inhibition assays in HEK293 cells expressing recombinant receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
